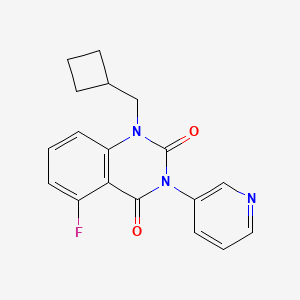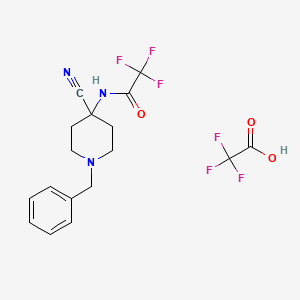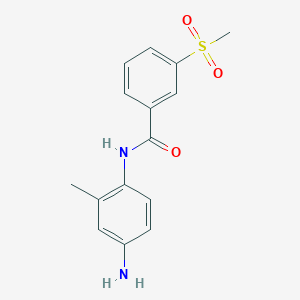
N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Damage and Repair
N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide, through related compounds and mechanisms, has been implicated in the study of DNA damage and repair processes. Research shows that similar compounds enhance the toxic effects of alkylating agents and influence the DNA repair pathways. For instance, 3-aminobenzamide, a compound with a structure sharing functional groups with this compound, has been found to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, highlighting its role in DNA damage response and repair mechanisms. This enhancement suggests a critical involvement in the poly (ADP-ribosyl) synthetase-dependent DNA repair processes, stressing the importance of these pathways in the chemical induction of transformation and repair of DNA damage in vitro (Lubet et al., 1984).
Synthesis of Amino Acid Derivatives
The chemical has applications in the synthesis of optically active amino acid derivatives, which are crucial for the development of biologically active compounds. For example, studies involving the synthesis of optically active syn-α-amidoalkylphenyl sulfones, which could be derived from related chemical processes involving this compound, have shown the potential for creating important building blocks for pharmaceuticals. These processes involve the reaction with sodium methanenitronate to afford nitro adducts with high diastereoselectivity, leading to the production of β-hydroxy-α-amino acid and α,β-diamino acid esters (Foresti et al., 2003).
Cardiac Electrophysiological Activity
This compound and related compounds have also been investigated for their potential in modulating cardiac electrophysiological properties. Compounds with similar functional groups have been evaluated for their capacity to serve as selective class III antiarrhythmic agents by prolonging the cardiac action potential duration without significantly affecting cardiac muscle conduction velocity. This suggests potential therapeutic applications in managing arrhythmias, indicating the importance of such compounds in developing new class III antiarrhythmic drugs (Morgan et al., 1990).
Antibacterial Activity
The compound's structure is conducive to modifications that can enhance its antibacterial properties. Synthesis and evaluation of derivatives have shown significant antibacterial activity against various bacterial strains. For example, research involving the synthesis of derivatives with similar sulfonamide groups has demonstrated potent antibacterial effects, highlighting the compound's potential as a framework for developing new antibacterial agents. This research underscores the versatility of the compound's core structure in synthesizing derivatives with significant biological activities (Ravichandiran et al., 2015).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-8-12(16)6-7-14(10)17-15(18)11-4-3-5-13(9-11)21(2,19)20/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPJTRFAOUIXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
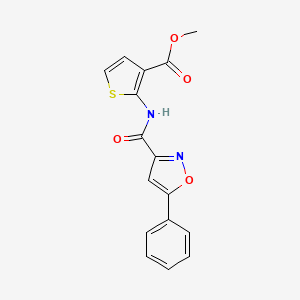
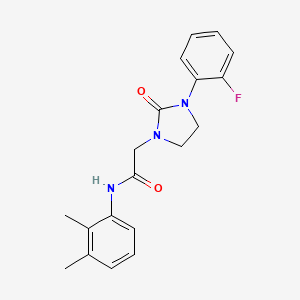
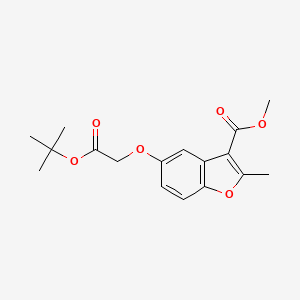
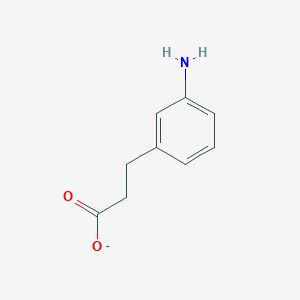
![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2654548.png)
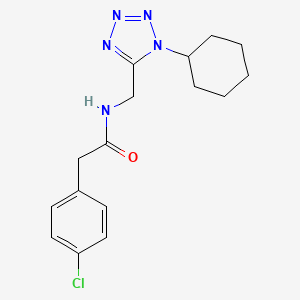
![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)
![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)
![N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)

![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)
